9H-fluorene-9,9-diyldibenzene-4,1-diyl bis[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]
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Overview
Description
4-{9-[4-({[2-(3-ACETYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}OXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL 2-(3-ACETYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{9-[4-({[2-(3-ACETYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}OXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL 2-(3-ACETYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE involves multiple steps, including the formation of intermediate compounds. One common approach is the use of Suzuki–Miyaura cross-coupling reactions, which are known for their mild and functional group-tolerant conditions . This method typically involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-{9-[4-({[2-(3-ACETYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}OXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL 2-(3-ACETYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-{9-[4-({[2-(3-ACETYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}OXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL 2-(3-ACETYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{9-[4-({[2-(3-ACETYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}OXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL 2-(3-ACETYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE involves its interaction with molecular targets and pathways within biological systems. This compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{9-[4-({[2-(3-ACETYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}OXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL 2-(3-ACETYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE include:
Flavonoids: A class of compounds with similar aromatic ring structures and potential biological activity.
Neoflavonoids: Compounds with a similar core structure but different functional groups and biological properties.
Uniqueness
The uniqueness of 4-{9-[4-({[2-(3-ACETYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}OXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL 2-(3-ACETYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE lies in its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C59H36N2O10 |
---|---|
Molecular Weight |
932.9 g/mol |
IUPAC Name |
[4-[9-[4-[2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carbonyl]oxyphenyl]fluoren-9-yl]phenyl] 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C59H36N2O10/c1-33(62)35-9-7-11-41(29-35)60-53(64)47-27-17-37(31-49(47)55(60)66)57(68)70-43-23-19-39(20-24-43)59(51-15-5-3-13-45(51)46-14-4-6-16-52(46)59)40-21-25-44(26-22-40)71-58(69)38-18-28-48-50(32-38)56(67)61(54(48)65)42-12-8-10-36(30-42)34(2)63/h3-32H,1-2H3 |
InChI Key |
NDHMYTBKBRHZEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=C(C=C4)C5(C6=CC=CC=C6C7=CC=CC=C75)C8=CC=C(C=C8)OC(=O)C9=CC1=C(C=C9)C(=O)N(C1=O)C1=CC=CC(=C1)C(=O)C |
Origin of Product |
United States |
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